

Commercial Availability and Synthetic Utility of 3-Bromoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic applications of **3-bromoheptane**. The information is intended to assist researchers and professionals in drug development and organic synthesis in sourcing and effectively utilizing this versatile alkyl halide.

Commercial Availability and Suppliers

3-Bromoheptane is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of commercially available **3-bromoheptane** typically exceeds 93%, as determined by gas chromatography (GC). Below is a summary of prominent suppliers and their product specifications.



Supplier	Product Name/Num ber	Purity	CAS Number	Molecular Formula	Additional Information
TCI America	3- Bromoheptan e (B1234)	>93.0% (GC) [1]	1974-05-6	C7H15Br	Available through distributors like Fisher Scientific.[2]
Santa Cruz Biotechnolog y	3- Bromoheptan e	Not Specified	1974-05-6	C7H15Br	Offered as a biochemical for research.
Biosynth	3- Bromoheptan e (FB10495)	Not Specified	1974-05-6	C7H15Br	Marketed for pharmaceutic al testing.[4]
CymitQuimic a	3- Bromoheptan e (3B-B1234)	>93.0% (GC) [5]	1974-05-6	C7H15Br	Building block for organic synthesis.[5]
Spectrum Chemical	3- Bromoheptan e	Not Specified	1974-05-6	C7H15Br	Meets or exceeds grade requirements.
Parchem	3- Bromoheptan e	Not Specified	1974-05-6	C7H15Br	Specialty chemical supplier.[7]
BLD Pharm	3- Bromoheptan e	Not Specified	1974-05-6	C7H15Br	For research use only.[8]

Physicochemical Properties



A summary of the key physical and chemical properties of **3-bromoheptane** is presented below. This data is essential for planning and executing chemical reactions and for ensuring safe handling and storage.

Property	Value	Reference	
Molecular Weight	179.10 g/mol	[3][9]	
Appearance	Colorless to light yellow liquid	[1]	
Boiling Point	139-140.5 °C	[10]	
Density	~1.1577 g/cm3 at 0 °C	[10]	
CAS Number	1974-05-6	[3][4][5]	
Molecular Formula	C7H15Br	[3][4][5]	
SMILES	CCCC(CC)Br	[9]	
InChIKey	MLHXKYLLJRLHGH- UHFFFAOYSA-N	[9]	

Experimental Protocols

3-Bromoheptane is a versatile reagent in organic synthesis, primarily utilized in nucleophilic substitution and Grignard reactions. Below are detailed representative protocols for its synthesis and a common subsequent reaction.

Synthesis of 3-Bromoheptane from 3-Heptanol

This protocol describes the synthesis of **3-bromoheptane** from 3-heptanol via a nucleophilic substitution reaction using phosphorus tribromide. This method is generally effective for converting secondary alcohols to their corresponding alkyl bromides with minimal rearrangement.

Materials:

- 3-Heptanol
- Phosphorus tribromide (PBr₃)

Foundational & Exploratory





- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Methodology:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 3heptanol (1 equivalent) dissolved in anhydrous diethyl ether.
- Addition of PBr₃: Cool the flask in an ice bath. Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C. The mechanism for this reaction involves the formation of a phosphorous ester, which acts as a good leaving group, followed by an S₂2 substitution by the bromide ion.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
 to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thinlayer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the
 starting alcohol.
- Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.



 Purification: Purify the crude 3-bromoheptane by fractional distillation under reduced pressure.



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Fig. 1: Synthesis of 3-bromoheptane from 3-heptanol.

Grignard Reaction of 3-Bromoheptane with Benzaldehyde

This protocol outlines the formation of the Grignard reagent from **3-bromoheptane** and its subsequent reaction with benzaldehyde to form **1-phenyl-1-((heptan-3-yl)oxy)methan-1-ol.** All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Materials:

- 3-Bromoheptane
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)
- Benzaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Methodology:

· Grignard Reagent Formation:



- Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
- Add a solution of 3-bromoheptane (1 equivalent) in the anhydrous solvent to the dropping funnel.
- Add a small crystal of iodine to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
- Add the **3-bromoheptane** solution dropwise at a rate that maintains a gentle reflux. After
 the addition is complete, continue to stir the mixture at room temperature for an additional
 hour to ensure complete formation of the Grignard reagent, hept-3-ylmagnesium bromide.
- · Reaction with Benzaldehyde:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of freshly distilled benzaldehyde (1 equivalent) in the anhydrous solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
 - Extract the product with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.





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Fig. 2: Grignard reaction of **3-bromoheptane** with benzaldehyde.

Safety and Handling

3-Bromoheptane is a flammable liquid and should be handled with appropriate safety precautions.[3]

- Handling: Work in a well-ventilated area or under a chemical fume hood.[5] Wear suitable
 protective clothing, including gloves and eye/face protection. Avoid contact with skin and
 eyes.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and hot surfaces.[4]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste is classified as hazardous.[2]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][5]

Conclusion

3-Bromoheptane is a commercially accessible and synthetically useful building block for researchers in organic chemistry and drug development. Its utility in forming carbon-carbon bonds via Grignard reagents and undergoing various nucleophilic substitution reactions makes it a valuable intermediate. The information provided in this guide, including supplier details, physicochemical properties, and detailed experimental protocols, is intended to facilitate its effective and safe use in a laboratory setting.



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- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 3-Bromoheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146003#commercial-availability-and-suppliers-of-3-bromoheptane]

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